3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide
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Overview
Description
The compound 3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and a large, multi-ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione . The synthetic route typically involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This step involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then converted to isoindoline-1,3-dione.
Introduction of the Piperidin-3-yl Group: The isoindoline-1,3-dione is reacted with a piperidine derivative to introduce the piperidin-3-yl group.
Formation of the Final Compound: The intermediate is then reacted with various ethoxy groups and the isoquinolinyl-cyclopenta[a]phenanthrenyl moiety to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to abnormal protein function or expression.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to proteins, altering their function or stability, or interact with nucleic acids to modulate gene expression. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A key intermediate in the synthesis of the compound.
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1: An activator of E3 ligase, which ubiquitinylates proteins for proteolysis.
Phthalimidine, 2-(2,6-dioxopiperiden-3-yl): Another related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and interactions with various biological targets. This makes it a versatile tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C53H69N5O9 |
---|---|
Molecular Weight |
920.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61) |
InChI Key |
JECHBTRAPARMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Origin of Product |
United States |
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